N-(1,3-benzodioxol-5-yl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide
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Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE is a complex organic compound that features both benzodioxole and isoindole moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Formation of the Isoindole Moiety: This often involves the condensation of phthalic anhydride with primary amines.
Linking the Moieties: The final step would involve coupling the benzodioxole and isoindole moieties through a hexanamide linker, possibly using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The isoindole moiety can be reduced to form dihydroisoindoles.
Substitution: Both aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could yield dihydroisoindoles.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying enzyme interactions.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: As an intermediate in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action for N-(2H-1,3-BENZODIOXOL-5-YL)-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE would depend on its specific biological target. Generally, compounds with benzodioxole and isoindole structures can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require experimental validation.
Comparison with Similar Compounds
Similar Compounds
N-(2H-1,3-Benzodioxol-5-yl)-hexanamide: Lacks the isoindole moiety.
6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide: Lacks the benzodioxole moiety.
N-(2H-1,3-Benzodioxol-5-yl)-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamide: Shorter linker.
Uniqueness
N-(2H-1,3-BENZODIOXOL-5-YL)-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE is unique due to the combination of benzodioxole and isoindole moieties linked by a hexanamide chain, which may confer unique biological properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C21H20N2O5 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-6-(1,3-dioxoisoindol-2-yl)hexanamide |
InChI |
InChI=1S/C21H20N2O5/c24-19(22-14-9-10-17-18(12-14)28-13-27-17)8-2-1-5-11-23-20(25)15-6-3-4-7-16(15)21(23)26/h3-4,6-7,9-10,12H,1-2,5,8,11,13H2,(H,22,24) |
InChI Key |
RCBJQOBDXBNURE-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CCCCCN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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